molecular formula C16H12ClNO2 B2691822 (5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone CAS No. 923221-25-4

(5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Cat. No.: B2691822
CAS No.: 923221-25-4
M. Wt: 285.73
InChI Key: XFJAUSKFTRLYRA-UHFFFAOYSA-N
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Description

(5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone: is a complex organic compound characterized by its benzofuran core structure, which is fused with a phenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehydes with amino acids or their derivatives under acidic conditions. The subsequent introduction of the 4-chlorophenyl group can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

(5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of halogens or other substituents.

Scientific Research Applications

(5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has shown potential in biological assays, including antimicrobial and antifungal activities.

  • Medicine: It is being investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone: can be compared with other similar compounds, such as (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone and 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole . While these compounds share structural similarities, This compound is unique in its benzofuran core and specific substitution pattern, which contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone

  • 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

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Properties

IUPAC Name

(5-amino-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-9-13-8-12(18)6-7-14(13)20-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJAUSKFTRLYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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